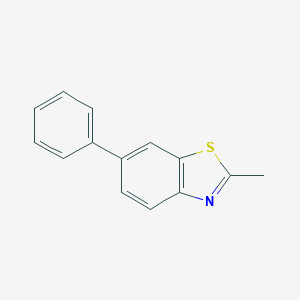

2-Methyl-6-phenylbenzothiazole

Vue d'ensemble

Description

2-Methyl-6-phenylbenzothiazole is an organic compound with the molecular formula C14H11NS It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenylbenzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone. This reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions. Another method involves the cyclization of N-(2-halophenyl)thioureas or thioamides in the presence of a base, such as sodium hydroxide, in a solvent like dioxane .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-6-phenylbenzothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene or thiazole ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, amines, or thiols, onto the benzene or thiazole ring.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that benzothiazole derivatives, including 2-Methyl-6-phenylbenzothiazole, exhibit significant anticancer properties. A study demonstrated that modifications to the benzothiazole core can enhance its anti-tumor activity. The compound was evaluated against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1.0 | Apoptosis induction |

| B7 | A549 | 2.0 | Cell cycle arrest |

| 4i | HOP-92 | 3.5 | Inhibition of migration |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that it can reduce the expression of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .

Mechanochromic Materials

This compound has been investigated for its mechanochromic properties, which involve changes in color upon mechanical stress. This characteristic is useful in developing smart materials that can signal mechanical stress or damage through color change, making it valuable for safety applications in various industries .

Table 2: Mechanochromic Properties of Benzothiazole Compounds

| Compound | Color Change Under Stress | Application Area |

|---|---|---|

| This compound | Red to Yellow | Safety indicators |

| 1,2-Diphenylbenzothiazole | Blue to Green | Structural health monitoring |

Fluorescent Probes

The unique fluorescence properties of benzothiazole derivatives make them suitable as fluorescent probes in analytical chemistry. They can be used for detecting metal ions or other analytes due to their ability to change fluorescence intensity based on environmental conditions .

Table 3: Fluorescent Properties of Benzothiazole Derivatives

| Compound | Emission Wavelength (nm) | Application |

|---|---|---|

| This compound | 520 | Metal ion detection |

| Phenylbenzothiazole | 450 | Biological imaging |

Case Study: Anticancer Research

In a recent study, a series of benzothiazole derivatives were synthesized and screened for anticancer activity. The lead compound, identified as B7, exhibited significant cytotoxic effects against A431 and A549 cell lines with an IC50 value of 1 µM. The study concluded that structural modifications to the benzothiazole nucleus could lead to more effective anticancer agents .

Case Study: Material Science Innovations

Research into mechanochromic materials utilizing this compound has led to the development of innovative safety materials that change color under stress. These materials are being tested for applications in construction and aerospace industries where monitoring structural integrity is critical .

Mécanisme D'action

The mechanism of action of 2-Methyl-6-phenylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact mechanism can vary depending on the specific application and the target organism or system. Studies have shown that it can interfere with DNA synthesis, protein function, and cell signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Phenylbenzothiazole

- 2-Methylbenzothiazole

- 6-Methyl-2-phenylbenzothiazole

Uniqueness

2-Methyl-6-phenylbenzothiazole is unique due to the presence of both a methyl group and a phenyl group on the benzothiazole ring. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and altered electronic distribution, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .

Activité Biologique

2-Methyl-6-phenylbenzothiazole (CAS No. 107559-02-4) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data from various studies.

Chemical Structure and Properties

This compound features a benzothiazole core substituted with a methyl and a phenyl group, influencing its reactivity and interaction with biological targets. The chemical structure can be represented as follows:

Anticancer Activity

Numerous studies have demonstrated the potential of this compound as an anticancer agent. For instance, derivatives of benzothiazoles have been evaluated for their antiproliferative effects against various cancer cell lines.

| Study | Cell Line | IC50 (μM) | Comments |

|---|---|---|---|

| Chua et al. (2000) | A549 (lung cancer) | 6.75 ± 0.19 | Effective in both 2D and 3D assays |

| Starcevic et al. (2006) | HCC827 (lung cancer) | 5.13 ± 0.97 | Significant antiproliferative activity |

| Caleta et al. (2009) | NCI-H358 (lung cancer) | 4.01 ± 0.95 | High potency observed |

These studies indicate that compounds with the benzothiazole scaffold exhibit significant cytotoxicity against lung cancer cell lines, demonstrating the potential for development into therapeutic agents.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Activity | Method |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | Broth microdilution |

| Escherichia coli | Significant inhibition | CLSI guidelines |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Benzothiazole derivatives have been documented to exhibit anti-inflammatory properties. For example, certain compounds have shown the ability to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

- DNA Binding: Studies have indicated that benzothiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation pathways.

Case Studies

-

Antitumor Activity in Lung Cancer:

A study conducted by Papadopoulou et al. demonstrated that specific benzothiazole derivatives significantly inhibited cell proliferation in A549 lung cancer cells through apoptosis induction. -

Antimicrobial Efficacy:

Singh et al. reported the effectiveness of benzothiazoles against E. coli and S. aureus, highlighting their potential as broad-spectrum antimicrobial agents.

Propriétés

IUPAC Name |

2-methyl-6-phenyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-15-13-8-7-12(9-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLXZULIVMKONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301281 | |

| Record name | 2-Methyl-6-phenylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107559-02-4 | |

| Record name | 2-Methyl-6-phenylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.